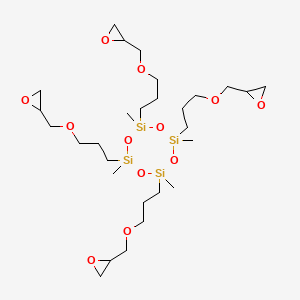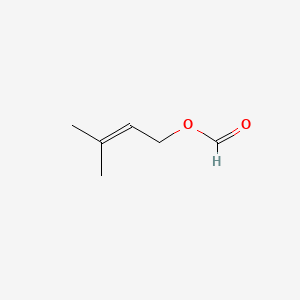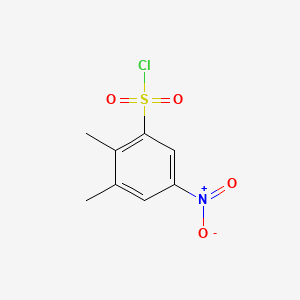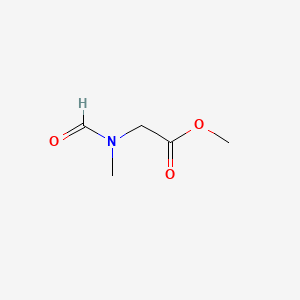![molecular formula C14H11ClO2 B1596478 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5001-98-9](/img/structure/B1596478.png)
2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Übersicht
Beschreibung
“2-(2’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” is a compound that consists of a biphenyl group, which is a type of aromatic hydrocarbon with two phenyl rings , and an acetic acid group, which is a simple carboxylic acid . The biphenyl group in this compound is substituted with a chlorine atom at the 2’ position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzidine, an aromatic diamine, has been coupled with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which were then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .Molecular Structure Analysis
The molecular structure of “2-(2’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” can be inferred from its name. It contains a biphenyl group, which consists of two phenyl rings connected by a single bond. One of the phenyl rings is substituted with a chlorine atom at the 2’ position. The biphenyl group is further substituted with an acetic acid group .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Dual Enzyme Inhibition Research on a new pyrrolizine derivative, closely related to the chemical family of 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, highlighted its ability to inhibit both cyclo-oxygenase and 5-lipoxygenase enzymes. This compound exhibited significant pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects, without causing gastrointestinal damage in animal experiments (Laufer, Tries, Augustin, & Dannhardt, 1994).
Chemical Synthesis and Reactivity Another study demonstrated the chemical reactivity of a bifunctional formyl-acid derivative, 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, through a one-pot, three-component Ugi reaction. This process yielded a series of novel substituted indoloketopiperazine derivatives, showcasing the compound's utility in synthesizing complex molecular structures with potential biological activity (Ghandi, Zarezadeh, & Taheri, 2012).
Environmental and Toxicological Research Research into the environmental presence and effects of 2,4-Dichlorophenoxyacetic acid, a related chlorinated acetic acid derivative, has provided insights into its toxicity, mutagenicity, and the need for further study on its molecular biology impacts. This compound, widely used as a herbicide, has been examined for its occupational risks, resistance, and effects on non-target species, highlighting the environmental and health considerations of chlorinated acetic acids (Zuanazzi, Ghisi, & Oliveira, 2020).
Photolytic Transformation and Environmental Stability The photolytic transformation of diclofenac, which includes a structure similar to the biphenyl-acetic acid derivatives, was studied to understand its environmental stability and the formation of transformation products. This research contributes to understanding the environmental fate of such compounds, which is crucial for assessing their long-term environmental impacts (Eriksson, Svanfelt, & Kronberg, 2010).
Molecular Imprinting for Environmental and Biological Analysis The use of molecular imprinted polymer nanoparticles for the selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices demonstrates the application of these compounds in environmental and biological sample analysis. This technique offers a highly sensitive and selective method for detecting pesticide residues, showcasing the intersection of chemistry and environmental science (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Wirkmechanismus
Target of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides .
Mode of Action
The mode of action of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is likely to involve electrophilic aromatic substitution reactions, similar to other chlorinated aromatic compounds . In these reactions, the compound may act as an electrophile, interacting with nucleophilic sites on its targets .
Biochemical Pathways
For example, they can be degraded by microbial enzymes, although the rate of degradation decreases as the level of chlorination increases .
Pharmacokinetics
It is known that the compound has a molecular weight of 188653 , which may influence its bioavailability and distribution within the body.
Result of Action
Related compounds such as chloroacetic acid are known to have antimicrobial properties and are used to treat susceptible infections .
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNVQJYOSMHROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362717 | |
| Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5001-98-9 | |
| Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)
![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)




